Brucine

Catalog No.
S522169
CAS No.
357-57-3
M.F
C23H26N2O4
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brucine

CAS Number

357-57-3

Product Name

Brucine

IUPAC Name

(4aR,5aS,8aR,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18?,19-,21-,22?,23+/m0/s1

InChI Key

RRKTZKIUPZVBMF-PLNGPGDESA-N

SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC

solubility

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/
Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/
Slightly soluble in ethyl ether and benzene; very soluble in ethanol.
Slightly sol in water, ether, glycerin and ethyl acetate.
Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate.
In water, 3.2X10+3 mg/l @ 15 °C
Solubility in water: poo

Synonyms

10,11-dimethoxystrychnine, brucine, bruzin, dimethoxystrychnine

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7C4N2C(=O)CC7OCC=C6C5)OC

The exact mass of the compound Brucine is 394.1893 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in ethyl ether and benzene; very soluble in ethanol.slightly sol in water, ether, glycerin and ethyl acetate.soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate.in water, 3.2x10+3 mg/l @ 15 °csolubility in water: poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123398. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Supplementary Records. It belongs to the ontological category of organic heteroheptacyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Brucine in Scientific Research: Promising Properties with Safety Concerns

Brucine, a weak alkaline indole alkaloid, is one of the main active components found in Strychnos nux-vomica seeds ]. While traditionally used in some parts of the world for medicinal purposes, its scientific research applications are being explored due to its potential health benefits. However, significant safety concerns remain a hurdle to its clinical use.

Anti-tumor Potential

Recent research suggests brucine may possess anti-tumor properties. Studies have shown it can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma, gastric cancer, and glioma ]. Brucine appears to work by affecting cellular processes like calcium regulation and mitochondrial function, ultimately leading to cancer cell death ].

Anti-inflammatory and Analgesic Effects

Brucine has also shown promise in research for its anti-inflammatory and analgesic properties. Traditionally used for pain relief in some cultures, scientific studies are investigating its mechanisms for reducing inflammation and pain perception ]. Brucine may work by inhibiting the production of inflammatory mediators like prostaglandin E2 ].

Brucine is an indole alkaloid primarily derived from the seeds of the Strychnos nux-vomica tree, commonly known as the Strychnine tree. It was first isolated in 1819 by chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou. Structurally, brucine is closely related to strychnine, differing by the presence of two methoxy groups at the 2 and 3 positions of the indole ring, which contributes to its unique pharmacological properties. The molecular formula of brucine is C23H26N2O4C_{23}H_{26}N_{2}O_{4} with a molecular weight of approximately 394.51 g/mol .

Brucine appears as a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform but insoluble in water. Its bitterness is significant, with a threshold of about 1:220,000, making it useful as a denaturant in alcohol .

Brucine's mechanism of action in biological systems is not fully understood. However, it is believed to interact with certain neurotransmitter receptors, potentially leading to muscle paralysis and convulsions at high doses []. This mechanism is similar to strychnine, but with a much lower potency [].

Brucine is a toxic compound. Ingestion, inhalation, or even skin contact can cause nausea, vomiting, tremors, convulsions, and even death []. Due to its toxicity, brucine is a controlled substance in many countries [].

Important Safety Information:

  • Brucine is for research purposes only and should not be handled without proper training and safety equipment.
  • Always consult a Safety Data Sheet (SDS) before handling brucine.
  • In case of accidental exposure, seek immediate medical attention.
Typical of alkaloids. It can undergo oxidation and reduction processes, forming different derivatives. For example, brucine can be oxidized to yield several products including dihydrobrucine and other related compounds. Additionally, brucine has been used as a chiral resolving agent in asymmetric synthesis due to its ability to form diastereomeric salts with racemic mixtures .

In synthetic chemistry, brucine's structure allows it to act as an organocatalyst in certain reactions, enhancing enantioselectivity and facilitating stereochemical transformations .

Brucine exhibits a range of biological activities, including anti-tumor, anti-inflammatory, and analgesic effects. It has been shown to inhibit the proliferation of various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) through mechanisms involving apoptosis induction and downregulation of cyclooxygenase-2 expression .

The synthesis of brucine can be achieved through both natural extraction and synthetic pathways:

  • Natural Extraction: Brucine is primarily extracted from the seeds of Strychnos nux-vomica. Traditional methods involve refluxing the seeds with alcohol or using microwave-assisted extraction techniques to enhance yield .
  • Synthetic Methods: Various synthetic routes have been developed for brucine production. These include total synthesis strategies that utilize starting materials like indole derivatives and employ multiple steps involving oxidation, methylation, and cyclization reactions to construct the complex structure of brucine .

StrychnineClosely relatedHighly toxicNeurotoxin; used in researchDiabolineRelated alkaloidLess potent than strychnineResearch on biosynthesis pathwaysQuinineDifferent classAntimalarialTreatment for malariaMorphineDifferent classAnalgesicPain management

Uniqueness of Brucine

Brucine's uniqueness lies in its dual role as both a toxic compound and a potential therapeutic agent. Unlike strychnine, which is primarily known for its toxicity, brucine's applications extend into medicinal chemistry and organic synthesis due to its chiral properties and lower toxicity profile .

Research on brucine interactions reveals its complex effects on biological systems. For instance:

  • Neurotransmitter Receptors: Brucine interacts with nicotinic acetylcholine receptors and exhibits weak positive allosteric modulation at M1 muscarinic receptors .
  • Cell Signaling Pathways: Studies indicate that brucine activates specific kinase pathways leading to apoptosis in cancer cells, suggesting its potential role in targeted cancer therapies .

Chemical Formula and Molecular Weight

Brucine is a complex indole alkaloid with the molecular formula C₂₃H₂₆N₂O₄ [1] [2] [3]. The compound exhibits a molecular weight of 394.46 to 394.5 grams per mole, as confirmed by multiple authoritative chemical databases and analytical sources [1] [2] [4] [5]. The precise molecular weight of 394.4635 daltons has been established through high-resolution mass spectrometry analysis [2]. This molecular composition reflects the presence of twenty-three carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and four oxygen atoms, arranged in a highly complex heptacyclic framework characteristic of the Strychnos alkaloid family [6] [7].

The molecular structure represents a significant advancement in natural product chemistry, having been first isolated by the French chemist Pelletier and pharmacist Caventou in 1819 from the bark and seeds of Strychnos nux-vomica [6] [7]. The compound maintains the fundamental strychnidine backbone while incorporating additional methoxy substituents that distinguish it from its closely related analogue, strychnine [6] [7].

PropertyValueSource
Chemical FormulaC₂₃H₂₆N₂O₄PubChem, NIST [1] [2]
Molecular Weight (g/mol)394.46 - 394.5PubChem, Fisher Scientific [1] [4] [5]
CAS Registry Number357-57-3Multiple sources [1] [2] [3]
Melting Point (°C)174-179 (decomp.)Fisher Scientific [8]
Physical AppearanceWhite to light beige crystalline powderFisher Scientific [8]

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for brucine presents considerable complexity due to its intricate polycyclic structure and multiple stereochemical centers. The most widely accepted International Union of Pure and Applied Chemistry designation is (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one [1] [4].

However, significant variations exist in the literature regarding the precise stereochemical descriptors. Fisher Scientific reports the compound as (4aR,5aS,8aR,13aS,15aR,15bS)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline-14-one [5]. The J-GLOBAL database provides an alternative systematic approach, designating the compound as (1R,11S,18S,20R,21R,22S)-4,5-dimethoxy-12-oxa-8,17-diazaheptacyclo[15.5.2.0¹,¹⁸.0²,⁷.0⁸,²².0¹¹,²¹.0¹⁵,²⁰]tetracosa-2(7),3,5,14-tetraen-9-one [3].

These nomenclatural variations reflect different numbering systems and stereochemical assignment conventions employed by various chemical databases and regulatory authorities. The complexity arises from the compound's seven fused ring systems and six defined stereocenters, necessitating precise three-dimensional structural description [9].

Nomenclature SystemInternational Union of Pure and Applied Chemistry Name
Standard International Union of Pure and Applied Chemistry (PubChem)(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one [1]
Alternative International Union of Pure and Applied Chemistry (Fisher Scientific)(4aR,5aS,8aR,13aS,15aR,15bS)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline-14-one [5]
Systematic Name2,3-Dimethoxystrychnidin-10-one [3] [7]
Common Chemical Name10,11-Dimethoxystrychnine [2] [3] [10]

Structural Relationship to Strychnine

Brucine exhibits a fundamental structural relationship to strychnine, appropriately designated as 10,11-dimethoxystrychnine, reflecting its derivation from the parent strychnine framework through the addition of two methoxy functional groups [6] [2] [3] [10]. This structural modification occurs at positions 10 and 11 of the strychnidine ring system, alternatively referred to as positions 2 and 3 in certain numbering conventions [3] [7].

The structural relationship was first established in 1884 when the chemist Hanssen demonstrated that both strychnine and brucine could be converted into the same molecular entity through appropriate chemical transformations [6]. This foundational discovery established the close chemical kinship between these two alkaloids and provided early evidence for their shared biosynthetic pathway in Strychnos species [6] [7].

Both compounds maintain the characteristic heptacyclic indole alkaloid framework, comprising a complex arrangement of fused rings including indole, oxepine, and pyrrolo-quinoline moieties [11] [7]. The core strychnidine structure features a rigid, cage-like architecture that constrains the molecule into a specific three-dimensional conformation, critical for biological activity [11] [12] [7].

The primary structural distinction lies in the presence of the two methoxy substituents in brucine, which significantly alter the compound's physicochemical properties, biological activity, and toxicity profile [6] [12] [7]. While strychnine exhibits the molecular formula C₂₁H₂₂N₂O₂, brucine's formula C₂₃H₂₆N₂O₄ reflects the incorporation of these additional methoxy groups [1] [2].

Structural AspectBrucineStrychnine
Base StructureStrychnidine framework [6] [7]Strychnidine framework [13]
Methoxy GroupsTwo at positions 10,11 [6] [2] [3]None [13]
Molecular FormulaC₂₃H₂₆N₂O₄ [1] [2]C₂₁H₂₂N₂O₂ [13]
Toxicity RelationshipLess toxic than strychnine [6] [7]More toxic than brucine [6] [13]
Chemical ConversionCan be demethylated to strychnine [6]Can be methylated to brucine [6]

Stereochemical Configuration and Chirality

Brucine exhibits remarkable stereochemical complexity, containing six defined stereogenic centers that contribute to its unique three-dimensional molecular architecture [9]. The compound exists as a single enantiomer in nature, specifically the (-)-brucine form, which exhibits levorotatory optical activity [8] [9] [10]. The specific optical rotation has been precisely measured as [α]D = -118° to -128° (c = 2.5, chloroform) at 20°C using the sodium D-line (589 nanometers) [8] [10].

The absolute stereochemical configuration has been unambiguously established through extensive X-ray crystallographic studies [14] [15]. Crystal structure determinations have revealed detailed three-dimensional arrangements of atoms within the molecule, confirming the absolute configuration at each stereogenic center [14] [16]. The compound crystallizes in various solvate forms, including tetrahydrate, acetone solvate, and 2-propanol solvate dihydrate, each maintaining the same absolute stereochemical configuration [14].

Nuclear magnetic resonance spectroscopy has provided complementary stereochemical information, with comprehensive two-dimensional correlation spectroscopy experiments revealing detailed through-bond and through-space interactions that confirm the rigid molecular framework [17]. The complexity of the nuclear magnetic resonance spectrum, particularly in the aliphatic region from 1-4 parts per million, reflects the multiple stereochemical environments created by the six chiral centers [17].

The stereochemical configuration plays a crucial role in the compound's biological activity and molecular recognition properties. Brucine has been extensively utilized as a chiral resolving agent for racemic compounds due to its ability to form diastereomeric complexes with opposite enantiomers [6] [18] [19]. This application has led to detailed studies of the compound's chiral recognition mechanisms and its utility in asymmetric synthesis [18] [20].

Stereochemical FeatureValue/DescriptionSource
Number of Stereocenters6 defined stereocenters [9]ChemSpider [9]
Optical ActivityLevorotatory (-) [8] [10]Multiple sources [8] [10]
Specific Rotation Temperature20°C [8]Fisher Scientific [8]
Specific Rotation Wavelength589 nm (sodium D-line) [8]Fisher Scientific [8]
Solvent for Optical RotationChloroform [8]Fisher Scientific [8]
Concentration for Measurementc = 2.5 g/100mL [8]Fisher Scientific [8]
Absolute ConfigurationEstablished through X-ray crystallography [14]Crystallographic studies [14] [16]

The stereochemical integrity of brucine has been maintained throughout various chemical transformations and crystallization procedures, demonstrating the robustness of its chiral framework [14] [15]. Advanced crystallographic analysis has revealed that the absolute configuration remains consistent across different crystal forms and solvate structures, providing confidence in the assigned stereochemical descriptors [14] [16].

Physical State and Appearance

Brucine exists as a crystalline solid at room temperature (20°C), presenting as crystalline powder or crystals [1] [2] [3] [4]. The compound exhibits a characteristic white to light beige or cream coloration [1] [2] [3], and is described as odorless [5] [6]. The physical appearance varies slightly depending on purity and hydration state, with some commercial preparations appearing as white to light yellow powder to crystal forms [2] [7].

Melting Points: 178°C (Anhydrous) vs. 105°C (Tetrahydrate)

The melting point of brucine demonstrates a significant temperature differential between its anhydrous and hydrated forms, representing one of the most distinctive physical characteristics of this alkaloid compound.

Anhydrous Brucine exhibits a melting point range of 174-179°C, with most authoritative sources converging on 178°C as the standard melting point [8] [9] [1] [10] [2] [11] [12] [3] [13] [4] [14]. This value represents the thermal decomposition point of the pure, water-free crystalline form.

In contrast, Brucine Tetrahydrate demonstrates a substantially lower melting point of 105°C [8] [9] [10]. This 73°C differential between the anhydrous and tetrahydrate forms reflects the significant influence of water molecules on the crystal lattice stability and thermal behavior of the compound.

The melting point difference is attributed to the water content disrupting intermolecular forces within the crystal structure, requiring less thermal energy to achieve phase transition. Recent crystallographic studies have confirmed that brucine can exist in multiple hydrated forms, including dihydrate, tetrahydrate, and higher hydrates, each with distinct thermal properties [15].

Solubility Profile

Brucine demonstrates variable solubility characteristics across different solvent systems, reflecting its alkaloid nature and molecular structure containing both hydrophilic and lipophilic regions.

Aqueous Solubility: Brucine exhibits limited water solubility with values reported at 3.2 g/L (0.32%) at room temperature [13] [16] [17]. This relatively poor aqueous solubility is characteristic of many alkaloid compounds and presents challenges for pharmaceutical formulations requiring aqueous media.

Organic Solvent Solubility: The compound demonstrates preferential solubility in organic solvents. Methanol provides the highest solubility at 1.25 g/g (equivalent to 800 mg/mL) [18] [16], followed by ethanol at 0.83 g/g (830 mg/mL) [19] [11] [13] [16] [20] [21].

Chlorinated Solvents: Chloroform shows good solubility characteristics with 0.13 g/g (130 mg/mL) [22] [2] [11] [13] [16] [20] [21], making it frequently used in analytical procedures and extraction protocols.

Aromatic Solvents: Benzene demonstrates limited solubility at 0.011 g/g (11 mg/mL) [2] [11] [13] [16] [20] [21], while pyridine shows enhanced solubility at 0.39 g/g (390 mg/mL) [16].

Specialized Solvents: Dimethyl sulfoxide (DMSO) exhibits exceptional solubilizing capacity at 100 mg/mL (98.71 mM) [23] [24], making it valuable for research applications requiring high-concentration stock solutions.

Optical Properties and Rotation

Brucine is an optically active compound that exhibits levorotatory behavior, rotating plane-polarized light in a counterclockwise direction [13]. This optical activity arises from the presence of multiple chiral centers within the complex pentacyclic alkaloid structure.

Specific Rotation Values: The specific rotation of brucine varies significantly depending on the solvent system and concentration employed:

  • In chloroform (c=2.5): -118° to -128° [1] [25] [3]
  • In ethanol (c=1.0): -86.0° to -80.0° [13]
  • In ethanol (c=1.3): +67° [19] [18]

The solvent-dependent variation in specific rotation values reflects the influence of intermolecular interactions and solvation effects on the molecular conformation of brucine in solution. The chloroform system typically provides more negative rotation values, while ethanol systems show considerable variation depending on concentration.

Standard Measurement Conditions: Optical rotation measurements are typically conducted at 20°C using the sodium D-line at 589 nm wavelength [1] [25] [3] [13], following standard polarimetric protocols established for natural product characterization.

Collision Cross Section Data

Collision Cross Section (CCS) measurements provide valuable structural information about brucine ions in the gas phase, representing the effective collision area between the ionized molecule and neutral buffer gas molecules during ion mobility spectrometry experiments [26] [27].

Protonated Molecular Ion [M+H]⁺: Multiple CCS values have been reported for the protonated brucine molecular ion:

  • Drift Tube (DT) measurements: 191.3 Ų (APCI+) and 194.1 Ų (ESI+) using nitrogen buffer gas [26]
  • Traveling Wave (TW) measurements: 189.6 Ų using calibrated methods [26]

Sodium Adduct [M+Na]⁺: The sodium adduct ion exhibits a larger collision cross section of 204.6 Ų [26], reflecting the increased ionic radius and altered charge distribution compared to the protonated species.

Dehydrated Species [M+H-H₂O]⁺: Loss of water from the protonated molecular ion results in a reduced CCS value of 179.91 Ų [26], indicating structural compaction upon dehydration in the gas phase.

Methodological Considerations: The CCS measurements demonstrate good inter-laboratory reproducibility with relative standard deviations typically below 3% [28]. The drift tube ion mobility method generally provides the most accurate and reproducible CCS values, while traveling wave measurements require calibration against known standards [29] [30].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion.
Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline]
COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.

Color/Form

Needles from acetone + water
COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER
White, crystalline alkaloid
Colorless prisms (from ethanol/water)

XLogP3

1

Hydrogen Bond Acceptor Count

5

Exact Mass

394.18925731 g/mol

Monoisotopic Mass

394.18925731 g/mol

Boiling Point

470 °C

Heavy Atom Count

29

Taste

Very bitter taste

Density

greater than 1 at 68 °F (USCG, 1999)

LogP

0.98 (LogP)
Log Kow= 0.98
0.98

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Appearance

Solid powder

Melting Point

352 °F (NTP, 1992)
178 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6NG17YCK6H

Related CAS

63428-84-2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

INDICATORS AND REAGENT
THE /BRUCINE/ SULFATE ... /HAS BEEN/ USED IN VET MEDICINE IN EQUAL PARTS WITH STRYCHNINE IN TONIC AND STIMULANT FORMULATIONS. /BRUCINE SULFATE/
/FORMERLY IN VET MEDICINE/ AS CNS STIMULANT.

MeSH Pharmacological Classification

Analgesics

Pictograms

Acute Toxic

Acute Toxic

Other CAS

357-57-3

Metabolism Metabolites

BRUCINE YIELDS BRUCINE-N-OXIDE IN BACILLUS; YIELDS 2-HYDROXY-3-METHOXYSTRYCHNINE & 3-HYDROXY-2-METHOXYSTRYCHNINE IN RABBITS.

Associated Chemicals

Brucine dihydrate;5892-11-5
Brucine hydrochloride;5786-96-9
Brucine sulfate heptahydrate;60583-39-3

Wikipedia

Brucine

Methods of Manufacturing

EXTRACTED FROM THE SEEDS & BARK OF STRYCHNOS ACULEATA.
By extraction & subsequent crystallization from nux vomica or ignatia seeds.
From Strychnos seeds (Strychnos nux-vomica L. and S. igantti Berg., Loganiaceae).
Prepn from strychnine, q.v.: E. Tedeschi et al., Tetrahedron 24, 4573 (1968); P. Rosenmund et al., Ber. 101, 2754 (1968).

General Manufacturing Information

Strychnidin-10-one, 2,3-dimethoxy-: ACTIVE

Analytic Laboratory Methods

TLC: WALDI, D, SCHNACKERZ, K & F MUNTER, J CHROMATOGR 6, 61 (1961); DICKES, GJ, APPLICATIONS OF TLC IN PUBLIC ANALYST'S LAB, J ASSOC PUBLIC ANALYSTS 4, 45 (1966). GLC: BROCHMANN-HANSSEN, E &A BAERHEIM SVENDSEN, J PHARM SCI 51, 1096 (1962); LLOYD, HA ET AL, SEPARATION OF ALKALOIDS BY GC, J AMER CHEM SOC 82, 3791 (1960).
A RAPID AND HIGHLY SELECTIVE METHOD FOR THE MICRODETERMINATION OF BRUCINE IN STRYCHNINE NITRATE BY RING OVEN TECHNIQUE WAS PRESENTED. NITRIC ACID WAS USED AS A DEVELOPING SOLN AND COLOR AGENT. THE DETECTION LIMIT WAS 0.2 UG.
A cold extraction method followed by spectrophotometric detection was proposed for strychnine and brucine. The method is suitable for the analysis of dosage forms, powders, tinctures and dry experiments containing the alkaloids. A detailed description of the glass apparatus used for extraction was given. The sample is placed in the glass apparatus, washed sand, 28% NH3 and CHCl3 are added in the same order and the glass apparatus is shaken for 30 min and the absorbances are measured at 305 nm and 206 nm. The extraction method does not cause degradation of the alkaloids. The precision of the method is 2.5%.
Strychnine and brucine are extracted from Nux vomica extraction, diluted with water and NH4OH by using CHCl3 and are then back-extracted with 0.1 N H2SO4. The first derivative spectra are measured at 312 nm for brucine. The limits of detection were 3 ug/ml, and the mean recover was 100.4 for brucine.
AOAC Method 930.40. Alkaloids and related amines in drugs. Microchemical tests.

Storage Conditions

Storage temperature: Ambient

Stability Shelf Life

Stable /during transport/.

Dates

Last modified: 08-15-2023
1: Ren T, Li M, Zheng H, Liu W, Zhang J. Microdialysis combined with RRLC-MS/MS for the pharmacokinetics of two major alkaloids of Bi qi capsule and the potential roles of P-gp and BCRP on their penetration. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 May 31;1092:72-81. doi: 10.1016/j.jchromb.2018.05.048. [Epub ahead of print] PubMed PMID: 29883892.
2: Qin J, Yang L, Sheng X, Sa Z, Huang T, Li Q, Gao K, Chen Q, Ma J, Shen H. Antitumor effects of brucine immuno-nanoparticles on hepatocellular carcinoma in vivo. Oncol Lett. 2018 May;15(5):6137-6146. doi: 10.3892/ol.2018.8168. Epub 2018 Mar 2. PubMed PMID: 29731843; PubMed Central PMCID: PMC5920962.
3: Li S, Chu Y, Zhang R, Sun L, Chen X. Prophylactic Neuroprotection of Total Glucosides of Paeoniae Radix Alba against Semen Strychni-Induced Neurotoxicity in Rats: Suppressing Oxidative Stress and Reducing the Absorption of Toxic Components. Nutrients. 2018 Apr 20;10(4). pii: E514. doi: 10.3390/nu10040514. PubMed PMID: 29677121; PubMed Central PMCID: PMC5946299.
4: Ma JB, Qiu HW, Rui QH, Liao YF, Chen YM, Xu J, Zhang Y, Zhu Y, Zhao YG. Enhanced cleanup efficiency hydroxy functionalized-magnetic graphene oxide and its comparison with magnetic carboxyl-graphene for PRiME pass-through cleanup of strychnine and brucine in human plasma samples. Anal Chim Acta. 2018 Aug 22;1020:41-50. doi: 10.1016/j.aca.2018.03.008. Epub 2018 Mar 19. PubMed PMID: 29655427.
5: Zhang N, Wu Y, Xing R, Xu B, Guoliang D, Wang P. Effect of Ultrasound-Enhanced Transdermal Drug Delivery Efficiency of Nanoparticles and Brucine. Biomed Res Int. 2017;2017:3273816. doi: 10.1155/2017/3273816. Epub 2017 Dec 4. PubMed PMID: 29349071; PubMed Central PMCID: PMC5733966.
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